2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
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Overview
Description
2-Oxo-3-azabicyclo[410]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid can be achieved through various methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation has been devised, enabling the synthesis of valuable, functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Transition-metal-free, radical oxidation using 1,6-enyne cyclopropanation.
Reduction: Reduction of spirocyclic oxetanyl nitriles to form 3-azabicyclo[3.1.1]heptanes.
Substitution: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Major Products: The major products formed from these reactions include various functionalized azabicyclo[4.1.0]heptane derivatives and 3-azabicyclo[3.1.1]heptanes .
Scientific Research Applications
2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not extensively documented, but the compound’s unique bicyclic structure allows it to interact with various biological molecules, potentially leading to bioactive effects .
Comparison with Similar Compounds
Comparison: 2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom. This structure differentiates it from other similar compounds like 3-azabicyclo[3.1.1]heptanes and 7-oxabicyclo[2.2.1]heptane, which have different ring systems and functional groups .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-5-7(6(10)11)3-4(7)1-2-8-5/h4H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
IQWBFAHVRFFLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2(C1C2)C(=O)O |
Origin of Product |
United States |
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